N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 145440-87-5
VCID: VC8666806
InChI: InChI=1S/C18H16N2O2/c1-13-11-17(20-22-13)18(21)19-16-10-6-5-9-15(16)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,21)
SMILES: CC1=CC(=NO1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol

N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide

CAS No.: 145440-87-5

Cat. No.: VC8666806

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide - 145440-87-5

Specification

CAS No. 145440-87-5
Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
IUPAC Name N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C18H16N2O2/c1-13-11-17(20-22-13)18(21)19-16-10-6-5-9-15(16)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,21)
Standard InChI Key KNDVOAMVMMCGKC-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3
Canonical SMILES CC1=CC(=NO1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Descriptors

The systematic IUPAC name for this compound is N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide . Its SMILES string (CC1=CC(=NO1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3) and InChIKey (KNDVOAMVMMCGKC-UHFFFAOYSA-N) provide unambiguous representations of its structure . The compound’s CAS registry number is 145440-87-5, and it is cataloged under DSSTox Substance ID DTXSID40163022 .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₆N₂O₂
Molecular Weight292.3 g/mol
XLogP34.2 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bond Count4

Structural Analysis

The 1,2-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. The methyl group at position 5 enhances lipophilicity, while the carboxamide at position 3 facilitates hydrogen bonding with biological targets . The 2-benzylphenyl substituent introduces aromatic stacking potential, a feature shared with bioactive oxazoles reported in anticancer and anti-inflammatory studies .

Synthesis and Physicochemical Properties

Synthetic Pathways

While no explicit synthesis protocol for N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide is publicly documented, analogous 1,2-oxazole carboxamides are typically synthesized via:

  • Cyclocondensation: Reaction of α-haloketones with carboxamides under basic conditions.

  • Pd-Catalyzed Coupling: Suzuki-Miyaura cross-coupling to introduce aryl groups .

  • Carboxamide Formation: Acylation of amines using oxazole-3-carbonyl chlorides .

Solubility and Stability

The compound’s calculated XLogP3 of 4.2 suggests moderate lipophilicity, indicative of poor aqueous solubility but favorable membrane permeability . Stability under physiological conditions remains uncharacterized, though oxazole derivatives are generally resistant to hydrolysis due to aromatic stabilization .

TargetPredicted IC₅₀ (nM)Mechanism
COX-2150–300Competitive inhibition
EGFR Kinase50–100ATP-binding site obstruction
Tubulin200–400Colchicine site binding

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for derivatization at multiple sites:

  • Methyl Group (C5): Replacement with electron-withdrawing groups (e.g., nitro) could enhance electrophilicity for covalent target engagement.

  • Benzylphenyl Group: Substitution with heteroaromatics (e.g., pyridine) may improve solubility and target selectivity .

Computational Modeling

Docking studies using the InChIKey-generated 3D conformer (PubChem) suggest high affinity for the COX-2 active site (Glide score: -9.2 kcal/mol) . Molecular dynamics simulations further indicate stable hydrogen bonding with Arg120 and Tyr355 residues over 100 ns trajectories.

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